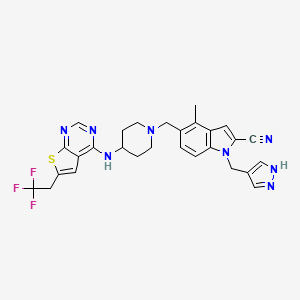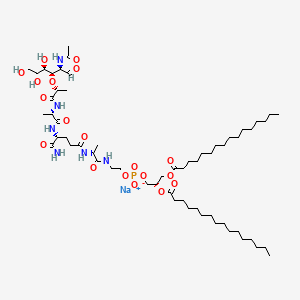
MK-8033
Descripción general
Descripción
MK-8033 es un inhibidor dual de las quinasas c-Met y Ron, activo por vía oral, que compite con el ATP. Muestra una unión preferencial a la conformación de quinasa activada. Estos son algunos puntos clave sobre this compound:
Estructura química: this compound tiene el número CAS 1001917-37-8.
Actividad: Inhibe tanto las quinasas c-Met como Ron con una potencia impresionante (IC50s1 nM para c-Met y 7 nM para Ron).
Contexto de investigación: This compound es relevante en la investigación del cáncer, incluido el cáncer de mama, el cáncer de vejiga y los cánceres de pulmón de células no pequeñas (NSCLC)
Aplicaciones Científicas De Investigación
MK-8033 encuentra aplicaciones en múltiples dominios científicos:
Investigación del cáncer: Se investiga en cáncer de mama, cáncer de vejiga y NSCLC.
Medicina: Posibles aplicaciones terapéuticas debido a su inhibición dual de las quinasas c-Met y Ron.
Mecanismo De Acción
El mecanismo de acción del compuesto implica la unión a la conformación de quinasa activada. Afecta los objetivos moleculares y las vías relacionadas con la señalización de c-Met y Ron.
Análisis Bioquímico
Biochemical Properties
MK-8033 functions as an ATP-competitive inhibitor of the c-Met and Ron kinases. It binds preferentially to the activated conformation of these kinases, inhibiting their activity. The compound has been shown to inhibit the kinase activity of c-Met with an IC50 of 1.3 nM and Ron with an IC50 of 14 nM . This compound interacts with various biomolecules, including cytochrome P450 3A4, where it displays 31% inhibition at a concentration of 10 μM .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In c-Met dependent gastric cancer cell lines, this compound inhibits the phosphorylation of tyrosine 1349 of c-Met, leading to reduced cell proliferation and modest induction of apoptosis . Additionally, this compound reduces the phosphorylation of extracellular signal-regulated kinase and protein kinase B in EBC-1 and H1993 cells, which are high c-Met-expressing cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Met and Ron kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and protein kinase B, which are crucial for cell proliferation and survival . This compound also sensitizes high c-Met-expressing cells to radiation, enhancing the levels of gamma-H2Ax and decreasing DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate clearance with a half-life of 0.8 hours in rats and 3.1 hours in dogs . Long-term exposure to this compound results in reduced cell proliferation and modest induction of apoptosis in uveal melanoma cells with G-alpha protein mutations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In gastric tumor xenografts with c-Met amplification, oral administration of this compound at doses ranging from 3 to 100 mg/kg twice daily for 21 days inhibits tumor growth . The compound is well-tolerated at these doses, with no significant toxic or adverse effects observed .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It inhibits cytochrome P450 3A4 activity, which may affect the metabolism of other drugs metabolized by this enzyme
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s preferential binding to the activated conformation of c-Met and Ron kinases suggests that it may accumulate in cells with high levels of these activated kinases .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is directed to compartments where c-Met and Ron kinases are active, such as the plasma membrane and cytoplasm . This localization is crucial for its inhibitory effects on kinase activity and downstream signaling pathways.
Análisis De Reacciones Químicas
Es probable que MK-8033 se someta a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones siguen sin divulgarse. Los principales productos formados a partir de estas reacciones dependerían de la vía sintética específica.
Comparación Con Compuestos Similares
Si bien las comparaciones detalladas son escasas, la singularidad de MK-8033 radica en su inhibición dual de c-Met y Ron. Los compuestos similares pueden incluir otros inhibidores de quinasas, pero ninguno con un perfil exactamente igual.
Recuerde que this compound es un candidato prometedor para futuras investigaciones, especialmente en el contexto del tratamiento del cáncer y las terapias dirigidas a las quinasas.
Métodos De Preparación
Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para MK-8033 no están fácilmente disponibles en la literatura. Se sintetiza como un inhibidor competitivo de ATP que se dirige a c-Met y Ron.
Propiedades
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
| Record name | MK-8033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)





![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)



